molecular formula C6H6ClN3S B2719282 Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride CAS No. 2247849-72-3

Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride

Cat. No.: B2719282
CAS No.: 2247849-72-3
M. Wt: 187.65
InChI Key: LSMDUSDYBQBMOQ-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride is a chemical compound with the molecular formula C6H6ClN3S. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride typically involves the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the condensation reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions . Another approach involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of catalysts and automated systems helps in achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This compound can also interfere with cellular processes by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride stands out due to its unique combination of sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1,2,3-benzothiadiazol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S.ClH/c7-4-1-2-5-6(3-4)10-9-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDUSDYBQBMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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